molecular formula C12H11NO3 B3350422 2-(1H-Indol-3-yl)-2-oxoethyl acetate CAS No. 27536-15-8

2-(1H-Indol-3-yl)-2-oxoethyl acetate

Cat. No.: B3350422
CAS No.: 27536-15-8
M. Wt: 217.22 g/mol
InChI Key: PKWIQNMYISXPPV-UHFFFAOYSA-N
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Description

2-(1H-Indol-3-yl)-2-oxoethyl acetate is a chemical compound that belongs to the indole family, which is known for its diverse biological activities and applications in various fields Indole derivatives are significant due to their presence in many natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-Indol-3-yl)-2-oxoethyl acetate typically involves the reaction of indole-3-carboxaldehyde with acetic anhydride in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or chromatography. The general reaction scheme is as follows:

  • Indole-3-carboxaldehyde + Acetic Anhydride → this compound

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 2-(1H-Indol-3-yl)-2-oxoethyl acetate undergoes various chemical reactions, including:

  • Oxidation : The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
  • Reduction : Reduction reactions can convert the keto group to an alcohol group.
  • Substitution : The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
  • Oxidation : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
  • Reduction : Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
  • Substitution : Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed:
  • Oxidation : Indole-3-carboxylic acid derivatives.
  • Reduction : 2-(1H-Indol-3-yl)-2-hydroxyethyl acetate.
  • Substitution : Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

2-(1H-Indol-3-yl)-2-oxoethyl acetate has a wide range of applications in scientific research:

  • Chemistry : Used as a building block for the synthesis of more complex indole derivatives.
  • Biology : Studied for its potential biological activities, including antimicrobial and anticancer properties.
  • Medicine : Investigated for its potential therapeutic applications in drug development.
  • Industry : Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(1H-Indol-3-yl)-2-oxoethyl acetate involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds:

  • Indole-3-acetic acid : A well-known plant hormone with similar structural features.
  • Indole-3-carboxaldehyde : A precursor in the synthesis of 2-(1H-Indol-3-yl)-2-oxoethyl acetate.
  • Indole-3-butyric acid : Another plant hormone with similar biological activities.

Uniqueness: this compound is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its acetate group allows for various chemical modifications, making it a versatile compound for synthetic and research applications.

Conclusion

This compound is a valuable compound in the field of chemistry and biology, with diverse applications ranging from synthetic chemistry to potential therapeutic uses. Its unique chemical structure and reactivity make it an important subject of study in scientific research.

Properties

IUPAC Name

[2-(1H-indol-3-yl)-2-oxoethyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c1-8(14)16-7-12(15)10-6-13-11-5-3-2-4-9(10)11/h2-6,13H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKWIQNMYISXPPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(=O)C1=CNC2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30181952
Record name Ethanone, 2-(acetyloxy)-1-(1H-indol-3-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30181952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27536-15-8
Record name Ethanone, 2-(acetyloxy)-1-(1H-indol-3-yl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027536158
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanone, 2-(acetyloxy)-1-(1H-indol-3-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30181952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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